5-amino-3-{(Z)-1-cyano-2-[3-methoxy-4-(pentafluorophenoxy)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-{(Z)-1-cyano-2-[3-methoxy-4-(pentafluorophenoxy)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a cyano group, and a pentafluorophenoxy group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-{(Z)-1-cyano-2-[3-methoxy-4-(pentafluorophenoxy)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps. One common approach is the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This method is advantageous due to its mild reaction conditions and the ability to produce the compound in high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyethyl group can lead to the formation of a carboxylic acid.
Reduction: Reduction of the cyano group results in the formation of an amine.
Substitution: Halogenation of the aromatic rings produces halogenated derivatives.
Scientific Research Applications
5-amino-3-{(Z)-1-cyano-2-[3-methoxy-4-(pentafluorophenoxy)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the cyano and hydroxyethyl groups allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-phenyl-3-p-toluenesulfonylamino-1,2,4-triazole
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The unique combination of functional groups in 5-amino-3-{(Z)-1-cyano-2-[3-methoxy-4-(pentafluorophenoxy)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile sets it apart from similar compounds
Properties
Molecular Formula |
C22H14F5N5O3 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[3-methoxy-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C22H14F5N5O3/c1-34-14-7-10(6-11(8-28)20-12(9-29)22(30)32(31-20)4-5-33)2-3-13(14)35-21-18(26)16(24)15(23)17(25)19(21)27/h2-3,6-7,33H,4-5,30H2,1H3/b11-6+ |
InChI Key |
IIOVKOGBLNPLMC-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OC3=C(C(=C(C(=C3F)F)F)F)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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